Ac-4,5-dehydro-leu-oh

Description

BenchChem offers high-quality Ac-4,5-dehydro-leu-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-4,5-dehydro-leu-oh including the price, delivery time, and more detailed information at info@benchchem.com.

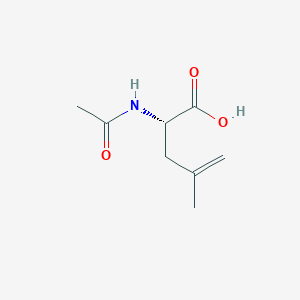

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBXANFRXWKOCS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427183 | |

| Record name | Ac-4,5-dehydro-leu-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88547-24-4 | |

| Record name | Ac-4,5-dehydro-leu-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-acetyl-4,5-dehydro-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-acetyl-4,5-dehydro-L-leucine, a structurally unique unsaturated amino acid derivative, is a compound of significant interest in the fields of medicinal chemistry and drug development. Its vinyl group-containing side chain introduces conformational constraints and potential for further chemical modification, making it a valuable building block for the synthesis of novel peptides and peptidomimetics with enhanced biological activity and stability.[] This in-depth technical guide provides a comprehensive overview of the synthetic strategies for N-acetyl-4,5-dehydro-L-leucine, offering detailed protocols, mechanistic insights, and characterization data to support researchers in their scientific endeavors.

Strategic Approaches to Synthesis

The synthesis of N-acetyl-4,5-dehydro-L-leucine can be approached through two primary retrosynthetic pathways:

-

Route A: Dehydrogenation of a Saturated Precursor: This strategy involves the initial N-acetylation of L-leucine followed by the introduction of the 4,5-double bond through a dehydrogenation or elimination reaction.

-

Route B: Synthesis from an Unsaturated Precursor: This approach prioritizes the synthesis of the 4,5-dehydro-L-leucine backbone, followed by N-acetylation in the final step.

This guide will focus on a robust and reproducible method following Route B , which generally offers better control over the position of the double bond and avoids potential side reactions associated with dehydrogenation of an already functionalized molecule.

Synthesis of the Key Intermediate: 4,5-dehydro-L-leucine

The cornerstone of this synthetic approach is the preparation of 4,5-dehydro-L-leucine. While various methods for the synthesis of unsaturated amino acids exist, a reliable route starting from L-leucine is detailed below. This multi-step process involves the protection of the amino and carboxyl groups, followed by a controlled elimination reaction to introduce the desired double bond.

Protection of L-leucine

To prevent unwanted side reactions during the subsequent steps, the amino and carboxyl functional groups of L-leucine must be protected. A common and effective strategy involves the formation of an N-Boc protected methyl ester.

Experimental Protocol: Synthesis of N-Boc-L-leucine methyl ester

-

Esterification: Suspend L-leucine (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain L-leucine methyl ester hydrochloride as a white solid.

-

N-protection: Dissolve the L-leucine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine (2.5 eq), to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-leucine methyl ester.

Introduction of the 4,5-Double Bond

The critical step in this synthesis is the introduction of the carbon-carbon double bond at the 4,5-position of the leucine side chain. This can be achieved through a bromination-dehydrobromination sequence.

Experimental Protocol: Synthesis of N-Boc-4,5-dehydro-L-leucine methyl ester

-

Radical Bromination: Dissolve N-Boc-L-leucine methyl ester (1.0 eq) in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reflux the reaction mixture under inert atmosphere, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude bromo-derivative.

-

Dehydrobromination: Dissolve the crude bromo-derivative in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a non-nucleophilic base, for example, 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq), at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute acid, water, and brine.

-

Dry the organic layer and purify the product by column chromatography on silica gel to afford N-Boc-4,5-dehydro-L-leucine methyl ester.

Deprotection to Yield 4,5-dehydro-L-leucine

The protecting groups are subsequently removed to yield the free amino acid.

Experimental Protocol: Synthesis of 4,5-dehydro-L-leucine

-

Hydrolysis of the Ester: Dissolve the N-Boc-4,5-dehydro-L-leucine methyl ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3.

-

Extract the N-Boc-4,5-dehydro-L-leucine into an organic solvent.

-

Removal of the Boc Group: Dissolve the N-Boc protected amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield 4,5-dehydro-L-leucine as its TFA salt.

Final Step: N-acetylation of 4,5-dehydro-L-leucine

The final step involves the acetylation of the amino group of 4,5-dehydro-L-leucine. This is a well-established reaction, typically carried out using acetic anhydride under basic conditions.

Experimental Protocol: Synthesis of N-acetyl-4,5-dehydro-L-leucine

-

Dissolve 4,5-dehydro-L-leucine (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane.

-

Cool the solution to 0 °C and add a base, such as sodium bicarbonate (3.0 eq), to maintain a basic pH.

-

Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Acidify the reaction mixture to pH ~2-3 with a strong acid (e.g., concentrated HCl).

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-acetyl-4,5-dehydro-L-leucine.

Reaction Workflow and Schematics

The overall synthetic pathway is summarized in the following diagram:

Caption: Synthetic scheme for N-acetyl-4,5-dehydro-L-leucine.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the α-proton, the β-protons, the vinyl protons, and the methyl protons of the isopropenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), the α-carbon, the carbons of the side chain including the sp² hybridized carbons of the double bond, and the acetyl methyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of N-acetyl-4,5-dehydro-L-leucine (C₈H₁₃NO₃, MW: 171.19 g/mol ).[] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and the C=C stretch of the alkene. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Safety Considerations

The synthesis of N-acetyl-4,5-dehydro-L-leucine involves the use of hazardous chemicals. It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Special care should be taken when handling corrosive reagents like thionyl chloride and trifluoroacetic acid, as well as the lachrymatory and toxic N-bromosuccinimide.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of N-acetyl-4,5-dehydro-L-leucine. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable unsaturated amino acid derivative for their drug discovery and development programs. The strategic approach of synthesizing the dehydro-amino acid intermediate followed by N-acetylation offers a reliable pathway to the target molecule. Rigorous characterization is crucial to ensure the quality and purity of the final compound, which is paramount for its application in biological and medicinal research.

References

-

PubChem. N-Acetyl-L-leucine. National Center for Biotechnology Information. Available at: [Link]

-

PatSnap. Method for preparing N-acetyl-DL-leucine. Available at: [Link]

- Google Patents. Process for racemisation and acetylation of leucine.

Sources

An In-Depth Technical Guide to Ac-4,5-dehydro-leu-oh (CAS 88547-24-4) for Advanced Research Applications

This guide provides a comprehensive technical overview of N-Acetyl-4,5-dehydro-L-leucine (Ac-4,5-dehydro-leu-oh), a specialized unsaturated amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this unique molecule, with a focus on its utility in peptide and protein engineering.

Introduction: The Strategic Advantage of Unsaturation in Peptide Chemistry

Ac-4,5-dehydro-leu-oh is a non-proteinogenic amino acid characterized by a double bond within its side chain. This structural feature is not merely a subtle modification but a strategic design element that imparts significant conformational rigidity to peptide backbones.[1] The introduction of such constraints is a powerful tool in medicinal chemistry and protein engineering, offering enhanced metabolic stability, increased receptor affinity, and the ability to probe the specific conformational requirements of biological interactions.[1] This guide will explore the multifaceted nature of Ac-4,5-dehydro-leu-oh, from its synthesis to its application in creating novel, bioactive peptides.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Ac-4,5-dehydro-leu-oh is fundamental to its effective application. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 88547-24-4 | [1] |

| IUPAC Name | (2S)-2-acetamido-4-methylpent-4-enoic acid | [2] |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.20 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 171-175 °C | [1] |

| Storage Conditions | 2-8 °C | [1] |

| Purity (Typical) | ≥ 99% (TLC) | [1] |

Handling and Storage: Ac-4,5-dehydro-leu-oh should be stored in a cool, dry place to prevent degradation. For long-term storage, refrigeration at 2-8 °C is recommended.[1] As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Synthesis of Ac-4,5-dehydro-leu-oh: A Plausible Chemo-enzymatic Approach

Part 1: Synthesis of (S)-2-amino-4-methylpent-4-enoic acid

The key challenge in synthesizing the backbone of Ac-4,5-dehydro-leu-oh is the stereoselective introduction of the amine group at the alpha-position while constructing the unsaturated side chain. An enzymatic approach using an engineered amine dehydrogenase offers a highly efficient and stereoselective route.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a temperature-controlled reactor, dissolve the keto acid precursor, 4-methyl-2-oxopent-4-enoic acid, in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).

-

Enzyme and Cofactor Addition: Add the engineered (S)-selective amine dehydrogenase and a stoichiometric excess of the ammonium source (e.g., ammonium chloride). Introduce the reducing cofactor, NADH, incrementally to maintain its concentration, or employ a cofactor regeneration system.

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC, observing the consumption of the keto acid and the formation of the amino acid product.

-

Workup and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by pH shift or heat). Remove the denatured enzyme by centrifugation or filtration. The aqueous solution containing the amino acid can be purified by ion-exchange chromatography.

Part 2: N-Acetylation

The final step is the acetylation of the primary amine of the synthesized amino acid. This can be achieved under mild conditions to avoid side reactions.

Experimental Protocol: Acetylation

-

Dissolution: Dissolve the purified (S)-2-amino-4-methylpent-4-enoic acid in an aqueous basic solution (e.g., dilute sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, enhancing its nucleophilicity.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while vigorously stirring. Maintain a slightly alkaline pH throughout the addition by the concurrent addition of a base.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting amino acid is consumed.

-

Workup and Purification: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylic acid, causing the product to precipitate if its solubility is low. Alternatively, extract the product into an organic solvent. The crude product can be purified by recrystallization or silica gel chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized Ac-4,5-dehydro-leu-oh.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the vinyl protons of the 4,5-double bond, the alpha-proton, the methyl groups, and the acetyl group. The chemical shifts and coupling constants will be indicative of the structure.

-

¹³C NMR: Will confirm the presence of the carboxylic acid, the amide carbonyl, the double bond carbons, and the aliphatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will provide the accurate mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the final compound. Chiral HPLC can be used to determine the enantiomeric excess.

Application in Solid-Phase Peptide Synthesis (SPPS)

Ac-4,5-dehydro-leu-oh is a valuable building block for introducing conformational constraints into peptides.[1] For its use in standard solid-phase peptide synthesis (SPPS), it is typically protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the amine. The resulting Fmoc-4,5-dehydro-L-leucine (CAS 87720-55-6) can be incorporated into a growing peptide chain using standard coupling protocols.

Experimental Protocol: SPPS Coupling

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-4,5-dehydro-L-leucine (typically 3-5 equivalents relative to the resin loading) in DMF. Add a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the resin and agitate for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

-

Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: The crude peptide can be purified by preparative reversed-phase HPLC.

Potential Biological Activity and Mechanism of Action: A Hypothesis

While direct biological studies on Ac-4,5-dehydro-leu-oh are limited, the well-documented activity of its saturated counterpart, N-acetyl-L-leucine, provides a strong foundation for hypothesizing its potential biological roles. N-acetyl-L-leucine has been shown to act as a metabolic modulator with neuroprotective effects.[3]

Hypothesized Mechanism of Action:

It is plausible that Ac-4,5-dehydro-leu-oh, after cellular uptake, is deacetylated to 4,5-dehydro-L-leucine. This unsaturated amino acid could then enter metabolic pathways, potentially influencing cellular bioenergetics. The acetylation of leucine is known to facilitate its transport into cells via monocarboxylate transporters (MCTs).[3] This enhanced uptake could lead to supraphysiological intracellular concentrations of the amino acid, thereby modulating downstream metabolic processes.

The presence of the double bond in Ac-4,5-dehydro-leu-oh could lead to unique metabolic fates or interactions with enzymes compared to the saturated analog, potentially resulting in novel biological activities. This warrants further investigation.

Conclusion and Future Directions

Ac-4,5-dehydro-leu-oh is a specialized amino acid derivative with significant potential in peptide-based drug discovery and protein engineering. Its ability to induce conformational rigidity makes it a valuable tool for designing peptides with enhanced stability and bioactivity. While further research is needed to fully elucidate its synthesis and biological properties, the information presented in this guide provides a solid foundation for its application in advanced research. Future studies should focus on optimizing its synthesis, exploring its unique metabolic fate, and leveraging its properties to develop novel therapeutic peptides.

References

-

Chem-Impex. Ac-4,5-dehydro-L-leucine. [Link]

-

Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link]

- Rao, B.M., et al. Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- van Gool, T., et al. (2025). Disease-Modifying, Neuroprotective Effect of N-acetyl-L-leucine in Adult and Pediatric Patients with Niemann–Pick disease type C. medRxiv.

-

PubChem. 2-Methyl-4-pentenoic acid. [Link]

- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

- Højrup, P. (2015). Analysis of Peptides and Conjugates by Amino Acid Analysis. Methods in Molecular Biology, 1348, 65-76.

Sources

An In-Depth Technical Guide to the Conformational Preferences of Ac-4,5-dehydro-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Unsaturation in Amino Acid Scaffolds

N-acetyl-4,5-dehydro-L-leucine (Ac-4,5-dehydro-Leu-OH) is a non-proteinogenic amino acid derivative that holds significant promise in the fields of peptide design and drug development.[][2] Its defining feature is a double bond between the γ and δ carbons of the leucine side chain. This unsaturation introduces a degree of conformational rigidity that is absent in its saturated counterpart, N-acetyl-L-leucine.[] Understanding the conformational preferences of this molecule is paramount for predicting its influence on the secondary structure of peptides and for designing novel therapeutics with enhanced stability and bioactivity.[2]

This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational landscape of Ac-4,5-dehydro-Leu-OH. As a Senior Application Scientist, the following sections will not only detail the "how" but also the "why" behind the experimental and computational choices, empowering researchers to conduct their own thorough investigations.

Synthesis of Ac-4,5-dehydro-Leu-OH: A Proposed Strategy

Proposed Synthetic Pathway: Dehydration of N-acetyl-γ-hydroxyleucine

A logical precursor for the synthesis of Ac-4,5-dehydro-Leu-OH is N-acetyl-γ-hydroxyleucine. The synthesis would, therefore, involve two key stages: the preparation of the hydroxylated intermediate and its subsequent dehydration.

Part 1: Synthesis of N-acetyl-L-leucine

The initial step involves the acetylation of L-leucine. While various methods exist, a straightforward approach utilizes acetic anhydride in an aqueous basic medium.[3]

Experimental Protocol: Acetylation of L-Leucine

-

Dissolution: Dissolve L-leucine in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group, rendering it a more potent nucleophile.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

Acidification: After the addition is complete, allow the reaction to stir for a designated period. Subsequently, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetyl-L-leucine product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Part 2: A Note on the Synthesis of the Dehydro- Derivative

The subsequent steps to achieve Ac-4,5-dehydro-Leu-OH would likely involve the selective hydroxylation of the γ-carbon of the protected leucine, followed by a dehydration reaction. A potential route could involve the synthesis of N-α-carbobenzyloxy-(2S)-4,5-dehydroleucine, which has been previously reported.[4] Subsequent manipulation of the protecting groups and the N-terminus would be required to yield the desired N-acetylated final product. Another approach could involve the dehydration of N-hydroxyitaconamic acid using a coupling agent like dicyclohexylcarbodiimide (DCC), a method that has been used to synthesize N-hydroxyitaconimide.[5]

Elucidating Conformational Preferences: A Multi-pronged Approach

The conformational flexibility of Ac-4,5-dehydro-Leu-OH is defined by the rotational freedom around its single bonds. The key dihedral angles that dictate its three-dimensional structure are:

-

Backbone Dihedral Angles:

-

Φ (phi): C'-N-Cα-C'

-

Ψ (psi): N-Cα-C'-N

-

-

Side-Chain Dihedral Angles:

-

χ¹ (chi1): N-Cα-Cβ-Cγ

-

χ² (chi2): Cα-Cβ-Cγ-Cδ1

-

The presence of the Cγ=Cδ double bond significantly restricts rotation around the Cγ-Cδ bond, making the χ³ and χ⁴ angles of saturated leucine irrelevant.

To comprehensively map the conformational landscape of Ac-4,5-dehydro-Leu-OH, a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution.[6] For Ac-4,5-dehydro-Leu-OH, a suite of 1D and 2D NMR experiments is required to extract the necessary conformational parameters.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of Ac-4,5-dehydro-Leu-OH in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration suitable for NMR analysis (typically 1-10 mM). The choice of solvent can influence the observed conformation due to solute-solvent interactions.

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances and their chemical shifts. This provides a preliminary assessment of the sample's purity and structural integrity.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar (through-bond) couplings. This is crucial for assigning the proton signals of the leucine side chain.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the cornerstone of conformational analysis, as they detect through-space interactions between protons that are close to each other (typically < 5 Å).[][2] The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, providing invaluable distance restraints for structure calculation.

-

Quantitative J-Coupling Analysis: Carefully measure the vicinal (³J) coupling constants from the high-resolution 1D ¹H spectrum or from a 2D J-resolved spectrum. These coupling constants are related to the dihedral angles via the Karplus equation.

Data Analysis and Interpretation

-

Chemical Shift Analysis: The chemical shifts of the vinyl protons can provide initial clues about the local electronic environment.

-

J-Coupling Constants and Dihedral Angles: The Karplus equation provides a mathematical relationship between the observed vicinal coupling constant (³J) and the corresponding dihedral angle (θ):

³J = Acos²(θ) + Bcos(θ) + C

Where A, B, and C are empirically derived parameters. By measuring the ³J(Hα-Hβ) coupling constant, the χ¹ dihedral angle can be estimated. Similarly, couplings within the vinyl group can provide information about the side-chain conformation. For vinylic hydrogens in a trans configuration, the expected ³J value is in the range of 11-18 Hz, while cis hydrogens typically show a coupling of 6-15 Hz.[7]

-

NOE/ROE Distance Restraints: The presence and intensity of NOE or ROE cross-peaks provide a set of distance constraints that can be used to build a 3D model of the molecule. For example, a strong NOE between the acetyl methyl protons and a proton on the leucine side chain would indicate a folded conformation.

The following table summarizes the key NMR parameters and their conformational implications:

| NMR Parameter | Structural Information Derived |

| Chemical Shifts (δ) | Electronic environment of nuclei. |

| ³J Coupling Constants | Dihedral angles (Φ, Ψ, χ¹) via the Karplus equation. |

| NOE/ROE Intensities | Interproton distances, defining the overall 3D fold. |

Computational Modeling: Mapping the Energetic Landscape

Computational chemistry provides a powerful complement to experimental data by allowing for the systematic exploration of the conformational space and the calculation of the relative energies of different conformers.[7]

Workflow: Computational Conformational Analysis

-

Structure Building: Construct a 3D model of Ac-4,5-dehydro-Leu-OH using molecular modeling software.

-

Dihedral Angle Scans (Potential Energy Surface Scans): Systematically rotate each of the key dihedral angles (Φ, Ψ, χ¹, and χ²) in discrete steps (e.g., 10-15 degrees) while allowing the rest of the molecule's geometry to relax at each step. This process, known as a relaxed potential energy surface scan, generates a plot of the molecule's potential energy as a function of the dihedral angle.

-

Quantum Mechanical Calculations: Employ a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*), to accurately calculate the energy at each point of the dihedral scan.

-

Ramachandran-like Plots: The results of the Φ and Ψ scans can be combined to generate a Ramachandran-like plot, which visually represents the energetically allowed and disallowed regions of the backbone conformational space.

-

Analysis of Rotational Barriers: The energy profiles from the dihedral scans reveal the energy barriers to rotation around each bond. Higher energy barriers indicate a more restricted rotation and a stronger preference for specific conformations.

Interpreting Computational Results

The output of these calculations will be a series of energy profiles, one for each of the key dihedral angles. The minima on these profiles correspond to the most stable conformations. By comparing the relative energies of these minima, the preferred conformation(s) of Ac-4,5-dehydro-Leu-OH can be predicted.

Integration of Experimental and Computational Data: A Holistic View

The true power of this approach lies in the integration of experimental and computational data. The distance restraints obtained from NOESY/ROESY experiments and the dihedral angle information from J-coupling analysis can be used as constraints in molecular dynamics (MD) simulations or other structure calculation algorithms. This allows for the generation of a family of 3D structures that are consistent with the experimental data.

The computationally generated energy profiles can then be used to rationalize the experimentally observed conformational preferences. For instance, if the NMR data suggests a particular range for the χ¹ angle, the computational energy profile for χ¹ rotation should ideally show a low-energy region in that same range.

Visualizing Conformational Relationships and Workflows

To aid in the conceptual understanding of the processes described, the following diagrams, generated using Graphviz, illustrate the key molecular structure and analytical workflows.

Figure 2: Integrated workflow for determining the conformational preferences of Ac-4,5-dehydro-Leu-OH.

Conclusion and Future Directions

The introduction of a 4,5-double bond in the leucine side chain is expected to significantly constrain its conformational freedom, leading to a more defined set of preferred conformations for Ac-4,5-dehydro-Leu-OH compared to its saturated analog. The methodologies outlined in this guide provide a robust framework for elucidating these preferences.

Future research should focus on applying these techniques to peptides incorporating Ac-4,5-dehydro-Leu-OH to understand how this residue influences the adoption of specific secondary structures, such as β-turns or helical motifs. Such studies will be instrumental in the rational design of peptidomimetics and other bioactive molecules with tailored structural and functional properties. The data generated from these comprehensive analyses will undoubtedly contribute to a deeper understanding of the structure-activity relationships of modified peptides, ultimately accelerating the development of novel therapeutics.

References

- Google Patents.

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

MDPI. Computational Analysis and Conformational Modeling for Protein Structure and Interaction. [Link]

-

Edagwa, B. J., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine. The Journal of organic chemistry, 74(11), 4132–4136. [Link]

-

Gorczyca, K., & Pietrzyk, P. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. The journal of physical chemistry. A, 116(9), 2251–2261. [Link]

- Lee, K. B., & Cho, S. J. (2006). Conformational preferences of n - Acetyl-glycine-glycine-n′- methylamide: A theoretical study. Journal of the Korean Chemical Society, 50(4), 303-309.

-

Ting, A. Y., et al. (2025). Computational design of conformation-biasing mutations to alter protein functions. bioRxiv. [Link]

-

Kepp, K. P. (2017). Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. Journal of chemical theory and computation, 13(3), 1365–1377. [Link]

-

Lang, K., & Guss, J. M. (2021). Alternate conformations found in protein structures implies biological functions: A case study using cyclophilin A. Journal of structural biology, 213(3), 107767. [Link]

-

Szilagyi, L. (1995). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. Biochemistry, 34(44), 14354–14364. [Link]

-

Nangia, A., & Kumar, S. S. (2014). A new conformational polymorph of N-acetyl-l-cysteine. The role of S–H⋯O and C–H⋯O interactions. CrystEngComm, 16(44), 10343-10350. [Link]

-

Akiyama, Y., & Shimizu, M. (1983). Synthesis of N-hydroxymaleimide and N-hydroxyitaconimide and their related derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2125-2128. [Link]

-

Hospital, A., & Orozco, M. (2015). Computational methods for exploring protein conformations. Methods in molecular biology (Clifton, N.J.), 1215, 331–350. [Link]

-

Gellman, S. H., & Horne, W. S. (2018). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Chemical science, 9(33), 6847–6851. [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]

- 4. Peptides containing gamma,delta-dihydroxy-L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-hydroxymaleimide and N-hydroxyitaconimide and their related derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of Ac-4,5-dehydro-leu-oh and Related Unsaturated Amino Acid Derivatives in Biological Systems

A Note on the Subject Compound: Publicly available scientific literature and chemical databases do not contain information on a compound with the specific name "Ac-4,5-dehydro-leu-oh." This suggests that it may be a novel, unpublished compound or an internal designation. This guide will, therefore, focus on the hypothesized mechanism of action for a compound with this structure—an N-acetylated γ,δ-unsaturated leucine derivative—based on established principles for related unsaturated amino acids. The experimental protocols and mechanistic discussions provided are based on well-documented methodologies for characterizing such compounds.

Introduction: The Therapeutic Potential of Unsaturated Amino Acids

Unsaturated amino acids and their derivatives are a class of molecules with significant therapeutic potential, often acting as highly specific enzyme inhibitors. The introduction of a carbon-carbon double bond into an amino acid structure creates a site of reactivity that can be exploited for targeted interaction with biological macromolecules. The compound Ac-4,5-dehydro-leu-oh, or N-acetyl-4,5-dehydro-leucine, possesses a key structural feature: a double bond in the γ,δ-position of the leucine side chain. This unsaturation makes it a candidate for a mechanism-based inactivator, also known as a suicide inhibitor, of enzymes involved in amino acid metabolism.

This guide will provide a comprehensive overview of the plausible mechanisms of action for Ac-4,5-dehydro-leu-oh and a detailed roadmap for the experimental validation of these hypotheses. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and investigate the biological activity of this class of compounds.

Hypothesized Mechanism of Action: Covalent Inactivation of Target Enzymes

The most probable mechanism of action for a γ,δ-unsaturated amino acid derivative like Ac-4,5-dehydro-leu-oh is the irreversible covalent inhibition of a target enzyme. The N-acetyl group suggests that the compound may not be a substrate for peptidases but could still be recognized by enzymes that bind or metabolize N-acetylated amino acids or leucine itself.

A primary target class for such a compound would be enzymes that catalyze reactions involving the formation of a reactive intermediate at or near the γ- or δ-carbon of the leucine side chain. Leucine dehydrogenase, an enzyme that catalyzes the reversible deamination of L-leucine to α-ketoisocaproate, is a potential target.[1]

The proposed inhibitory mechanism involves the following steps:

-

Binding to the Active Site: Ac-4,5-dehydro-leu-oh binds to the active site of the target enzyme in a manner similar to the natural substrate.

-

Enzymatic Activation: The enzyme's catalytic machinery initiates a reaction, likely involving the abstraction of a proton, which generates a reactive intermediate such as a radical or a carbocation.

-

Covalent Adduct Formation: The double bond of Ac-4,5-dehydro-leu-oh acts as a nucleophile, attacking a nearby electrophilic residue in the active site, or an enzyme-generated electrophile attacks the double bond. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme.

-

Irreversible Inactivation: The formation of this covalent adduct permanently blocks the enzyme's active site, leading to irreversible inactivation.

This process is depicted in the following signaling pathway diagram:

Caption: Proposed mechanism of irreversible enzyme inhibition by Ac-4,5-dehydro-leu-oh.

Experimental Workflows for Mechanism of Action Elucidation

A systematic approach is required to identify the molecular target(s) of Ac-4,5-dehydro-leu-oh and to validate the proposed mechanism of action. The following experimental workflows provide a comprehensive strategy for this investigation.

Target Identification using Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify the cellular targets of small molecule inhibitors.[2][3] This method utilizes chemical probes that mimic the inhibitor but also contain a reporter tag for detection and enrichment.

Experimental Protocol: ABPP for Target Identification

-

Probe Synthesis: Synthesize an analog of Ac-4,5-dehydro-leu-oh that incorporates a clickable handle, such as an alkyne or azide group, at a position that is unlikely to interfere with enzyme binding.

-

Cell Lysate or Live Cell Labeling:

-

Treat a relevant cell lysate or intact cells with the synthesized probe.

-

As a control, pre-incubate a separate sample with an excess of the parent compound (Ac-4,5-dehydro-leu-oh) before adding the probe. This will block the specific targets and allow for the identification of off-target interactions.

-

-

Click Chemistry: After incubation, lyse the cells (if not already done) and perform a click reaction to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins.

-

Enrichment and Identification:

-

If a biotin tag was used, enrich the labeled proteins using streptavidin beads.

-

Elute the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Compare the protein profiles of the probe-treated and the control samples. Proteins that are significantly less abundant in the control sample are considered potential targets of Ac-4,5-dehydro-leu-oh.

Caption: Experimental workflow for target identification using Activity-Based Protein Profiling.

Enzyme Inhibition Kinetics

Once a target enzyme has been identified, it is crucial to characterize the kinetics of the inhibition. These studies will determine whether the inhibition is reversible or irreversible and provide key parameters such as the inhibition constant (K_i) and the rate of inactivation (k_inact).

Experimental Protocol: Enzyme Inhibition Assays

-

Enzyme Activity Assay: Develop a robust assay to measure the activity of the purified target enzyme. This could be a spectrophotometric, fluorometric, or luminescent assay that monitors the consumption of a substrate or the formation of a product over time.

-

Determination of Inhibition Type:

-

Reversible Inhibition: Perform the enzyme activity assay in the presence of varying concentrations of the inhibitor and the substrate. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of reversible inhibition (competitive, non-competitive, or uncompetitive).[4][5]

-

Irreversible Inhibition: Pre-incubate the enzyme with the inhibitor for various time points before initiating the reaction by adding the substrate. A time-dependent loss of enzyme activity that is not restored upon dilution indicates irreversible inhibition.

-

-

Determination of Kinetic Parameters:

-

For irreversible inhibitors, determine the apparent first-order rate constant of inactivation (k_obs) at different inhibitor concentrations.

-

Plot k_obs against the inhibitor concentration to determine the K_i and k_inact.

-

Table 1: Hypothetical Kinetic Data for Inhibition of Leucine Dehydrogenase

| Inhibitor Concentration (µM) | k_obs (min⁻¹) |

| 1 | 0.05 |

| 2 | 0.09 |

| 5 | 0.21 |

| 10 | 0.35 |

| 20 | 0.50 |

From a plot of this data, one could determine a K_i of 15 µM and a k_inact of 0.6 min⁻¹.

Identification of Covalent Adduct by Mass Spectrometry

To confirm the covalent modification of the target enzyme, mass spectrometry is the definitive technique.[6][7] It can be used to determine the exact mass of the modified protein and to identify the specific amino acid residue that has been adducted.

Experimental Protocol: Mass Spectrometry Analysis of Covalent Adducts

-

Intact Protein Analysis:

-

Incubate the purified target enzyme with and without the inhibitor.

-

Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

-

A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor will confirm covalent modification.[8]

-

-

Peptide Mapping:

-

After incubation with the inhibitor, digest the protein into smaller peptides using a protease such as trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify the modified peptide by its increased mass.

-

The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that is covalently bound to the inhibitor.[9]

-

Caption: Workflow for the mass spectrometric analysis of covalent protein modification.

Cellular Effects and Therapeutic Implications

Following the biochemical and proteomic characterization, it is essential to investigate the effects of Ac-4,5-dehydro-leu-oh in a cellular context.

4.1. Cell-Based Assays

-

Cell Viability and Proliferation Assays: Determine the cytotoxic and cytostatic effects of the compound on relevant cell lines.

-

Target Engagement Assays: Use techniques such as cellular thermal shift assay (CETSA) or western blotting with an antibody specific to the modified target to confirm that the compound engages its target in living cells.

-

Metabolomic Analysis: Analyze the cellular metabolome to understand the downstream consequences of target inhibition. For example, inhibition of leucine dehydrogenase would be expected to alter the levels of leucine, α-ketoisocaproate, and related metabolites.

4.2. Therapeutic Potential

The therapeutic potential of Ac-4,5-dehydro-leu-oh will depend on its target and the biological consequences of its inhibition. For instance, if it targets an enzyme that is overactive in a particular disease, such as cancer or a metabolic disorder, it could serve as a lead compound for drug development. The high specificity often associated with mechanism-based inactivators can lead to drugs with fewer off-target effects and a better therapeutic window.

Conclusion

Ac-4,5-dehydro-leu-oh, as a γ,δ-unsaturated N-acetylated amino acid, holds the potential to act as a highly specific, irreversible inhibitor of enzymes involved in amino acid metabolism. The elucidation of its mechanism of action requires a multi-faceted approach, combining chemoproteomics for target identification, enzyme kinetics to characterize the inhibition, and mass spectrometry to confirm the covalent nature of the interaction. The successful execution of these experimental workflows will provide a comprehensive understanding of the compound's biological activity and pave the way for its potential development as a therapeutic agent.

References

-

Bauer, M., & Kazmaier, U. (2004). Synthesis of γ,δ-unsaturated amino acids via palladium-catalyzed allylic alkylation of chelated glycin ester enolates. ResearchGate. [Link]

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

-

Jia, Y. Y., Xie, Y. L., Yang, L. L., Shi, H. L., Lu, Y. F., Zhang, S. P., ... & Kan, Y. C. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 643031. [Link]

-

King, I., & Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1863. [Link]

-

Martins, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2005. [Link]

-

Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]

-

Roberts, T. C., et al. (2022). Activity-based protein profiling: A graphical review. Pharmacology Research & Perspectives, 10(4), e00984. [Link]

-

Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Tang, S., et al. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Applied Microbiology and Biotechnology, 100(10), 4477-4486. [Link]

-

Zhang, H., & Chait, B. T. (2000). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 33(6), 379-386. [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 9. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Dehydroamino Acids

Abstract

Dehydroamino acids (dhAAs) are non-proteinogenic amino acids characterized by an α,β-unsaturated double bond. Initially identified as components of microbial natural products, their role has expanded to include post-translational modifications in higher organisms and key intermediates in chemical biology and drug development. Their unique chemical architecture imparts conformational rigidity to peptides and provides a reactive center for various chemical transformations, making them valuable for enhancing proteolytic stability and for the late-stage diversification of complex biomolecules.[1] This guide provides a comprehensive overview of the historical discovery, natural biosynthesis, and the strategic approaches required for the successful isolation, synthesis, and characterization of these pivotal residues. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of dehydroamino acids in their work.

The Genesis of Discovery: A Historical Perspective

The story of dehydroamino acids is intrinsically linked to the study of bioactive peptides from natural sources. These non-coded amino acids are not directly specified by the genetic code but arise from post-translational modifications of standard amino acid residues.[2] They are predominantly found in peptides produced by bacteria, fungi, marine invertebrates, and, to a lesser extent, higher plants.[3][4]

Initially viewed as mere curiosities within complex natural products like the antibiotic nisin, the significance of dehydroalanine (Dha) and dehydrobutyrine (Dhb) has grown substantially.[5] These residues are now understood to be critical intermediates in the biosynthesis of lanthipeptides, byproducts of protein aging, and even products of bacterial enzymes used to inactivate host immune responses.[6] More recently, a groundbreaking discovery identified dehydroamino acid modifications in the highly conserved capsid and matrix proteins of HIV-1, suggesting a previously unknown role in viral biology.[7][8] This evolution from natural product component to a key player in virology and chemical biology underscores their expanding importance.

Natural Occurrence and Biosynthetic Pathways

Dehydroamino acids are not standalone metabolites but are generated in situ within a peptide or protein context. The primary pathways for their formation involve the enzymatic elimination of a leaving group from the side chain of a precursor amino acid.

-

Dehydration of Serine and Threonine: The most common pathway involves the dehydration of serine (Ser) or threonine (Thr) residues to yield dehydroalanine (Dha) or dehydrobutyrine (Dhb), respectively.[5] This corresponds to a characteristic mass loss of 18.01 Da.

-

Elimination from Cysteine: Dehydroalanine can also be formed from cysteine (Cys) through the elimination of hydrogen sulfide, resulting in a mass loss of 33.987 Da.[7][8]

-

Elimination from Phosphorylated Residues: Some bacterial enzymes, such as phospholyases, can generate dehydroamino acids by eliminating a phosphate group from phosphoserine or phosphothreonine.[5][7]

These modifications are catalyzed by a diverse family of enzymes, including lanthipeptide synthetases and phosphothreonine lyases.[9] The resulting α,β-unsaturated system introduces a planar, rigidifying constraint on the peptide backbone and a highly reactive electrophilic center.[7][9]

Caption: Biosynthetic origins of Dha and Dhb residues.

Isolation and Purification Strategies

The isolation of dehydroamino acid-containing peptides from natural sources is a delicate process, dictated by the inherent reactivity of the α,β-unsaturated carbonyl system. This electrophilic nature makes them susceptible to nucleophilic attack, particularly by thiols, which necessitates careful planning of extraction and purification buffers.[7]

Generalized Workflow for Isolation

The isolation process is fundamentally a multi-step purification challenge, aiming to separate the target peptide from a complex biological matrix while preserving the integrity of the dehydroamino acid residue.

Caption: Generalized workflow for isolating dhAA-peptides.

Causality Behind Experimental Choices:

-

Thiol-Free Buffers: The use of buffers lacking reducing agents like DTT or β-mercaptoethanol during extraction is critical. The electrophilic double bond of a dhAA is a Michael acceptor and will readily and irreversibly react with such nucleophiles, leading to loss of the native compound.[7]

-

Multi-Modal Chromatography: A single chromatographic step is rarely sufficient. An initial, low-resolution step like Solid-Phase Extraction (SPE) is used to desalt the sample and remove bulk contaminants. This is followed by high-resolution Reversed-Phase HPLC (RP-HPLC), which separates peptides based on hydrophobicity and is compatible with mass spectrometry.

Synthetic Approaches to Dehydroamino Acids

While isolation from natural sources provides the native molecule, chemical synthesis offers access to larger quantities, unnatural analogues, and precise placement within a peptide sequence.[10] Synthetic strategies typically generate the dehydro-residue after the precursor amino acid has been incorporated into the peptide chain.[11]

Stereoselective Synthesis of Dehydrobutyrine (Dhb)

The geometry of the double bond (Z or E) in Dhb can be crucial for biological activity.[3] Therefore, stereoselective synthetic methods are highly valuable.

-

Z-Dhb Synthesis: A common method to generate the thermodynamically more stable Z-isomer is through an anti-elimination pathway using a mesyl chloride (MsCl) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) system.[9]

-

E-Dhb Synthesis: The less stable E-isomer can be accessed via a syn-elimination pathway. A highly effective method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of copper(II) chloride (CuCl₂) to dehydrate a threonine residue.[9][11] A short reaction time is critical to prevent isomerization to the more stable Z-form.[9]

Definitive Characterization: A Multi-Tool Approach

Confirming the presence and location of a dehydroamino acid residue requires a combination of high-resolution analytical techniques.

| Technique | Purpose in dhAA Analysis | Key Insights |

| High-Resolution Mass Spectrometry (HR-MS) | Determines the precise mass of the peptide. | Identifies the characteristic mass loss corresponding to dehydration (-18.01 Da) or elimination (-33.987 Da) from a precursor residue.[8] |

| Tandem Mass Spectrometry (MS/MS) | Fragments the peptide to determine its amino acid sequence. | Pinpoints the exact location of the modification by observing the mass shift on a specific residue within the fragment ion series. |

| Chemical Derivatization | Confirms the presence of the reactive α,β-unsaturated system. | Reaction with a nucleophile like glutathione adds a specific mass (+307.32 Da), providing unambiguous evidence of a dhAA and distinguishing it from an isobaric species or an in-source fragment.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the 3D structure and conformation of the peptide in solution. | Crucial for distinguishing between Z and E isomers of dhAAs like Dhb and for studying the conformational constraints imposed by the residue.[9][12] |

The Power of Chemical Derivatization for Validation

Mass spectrometry can identify a mass shift consistent with a dhAA, but it cannot definitively prove the existence of the reactive double bond. The gold standard for validation is chemical derivatization. The electrophilic nature of the dhAA is exploited by reacting it with a potent, thiol-containing nucleophile like glutathione. This Michael addition reaction forms a covalent bond and introduces a large, predictable mass shift, confirming the identity of the dhAA beyond doubt.[7]

Caption: Glutathione derivatization for MS-based validation.

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and validation of dehydroamino acid-containing peptides.

Protocol 1: Synthesis of an E-Dhb Residue via EDC/CuCl₂ Dehydration

This protocol is adapted from methodologies designed to generate the alkene moiety after the precursor has been inserted into a peptide chain.[9][11]

-

Solubilization: Dissolve the threonine-containing peptide in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of approximately 10-20 mg/mL.

-

Reagent Addition: To the solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.0 equivalents) and copper(II) chloride (CuCl₂, 1.5 equivalents).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically rapid.

-

Causality Note: A short reaction time is crucial. Prolonged exposure can lead to the isomerization of the desired E-Dhb product to the more thermodynamically stable Z-Dhb isomer.[9]

-

Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude peptide by reversed-phase HPLC to isolate the pure E-Dhb-containing peptide.

Protocol 2: Validation of a Dehydroamino Acid by Glutathione Labeling

This protocol is based on the derivatization method used to confirm dhAAs in HIV-1 proteins.[7]

-

Sample Preparation: Reconstitute the purified, lyophilized peptide fraction containing the putative dhAA in a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.

-

Labeling Reaction: Add a freshly prepared solution of reduced glutathione (GSH) to a final concentration of 10 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Quenching & Desalting: Stop the reaction by acidifying with formic acid to a final concentration of 0.1%. Desalt the sample using a C18 ZipTip or similar solid-phase extraction method to remove excess glutathione.

-

Analysis: Analyze the desalted sample by LC-MS/MS. Search the data for the peptide of interest with an added mass of +307.32 Da on the residue corresponding to the original dhAA. Successful detection of this mass shift provides definitive confirmation.

Conclusion and Future Outlook

Dehydroamino acids represent a fascinating intersection of natural product chemistry, protein science, and synthetic biology. From their origins as structural components of microbial peptides to their discovery as functional post-translational modifications in viruses, their sphere of influence continues to expand. The ability to isolate, characterize, and synthetically install these residues provides researchers with a powerful toolkit. This "chemical mutagenesis" allows for the creation of proteins with novel post-translational modifications, enabling fundamental biological research that is often hindered by the difficulty of obtaining pure, modified proteins from natural sources.[5] As our understanding of their chemical reactivity and biological roles deepens, dehydroamino acids are poised to become even more critical tools in protein engineering, drug discovery, and the development of novel biomaterials.

References

-

Karakas, R. A., et al. (2022). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. Journal of Proteome Research. Available at: [Link]

-

Ohmae, S., et al. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry. Available at: [Link]

-

Yuan, C., et al. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports. Available at: [Link]

-

Jones, L. H. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC Chemical Biology. Available at: [Link]

-

Mori, T., et al. (2024). Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Dehydroamino acid. Available at: [Link]

-

Yuan, C., et al. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports. Available at: [Link]

-

Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids. Available at: [Link]

-

McKenna, S. A., et al. (2021). Dehydroamino acids: Chemical multi-tools for late-stage diversification. Journal of Biological Chemistry. Available at: [Link]

-

Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids. Available at: [Link]

-

Karakas, R. A., et al. (2022). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. Journal of Proteome Research. Available at: [Link]

-

Jones, L. H. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC Chemical Biology. Available at: [Link]

-

Warne, B. A., et al. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Sharma, G. V. M., et al. (1995). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dehydroamino acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00174K [pubs.rsc.org]

- 6. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dehydroamino acid residues in bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

Methodological & Application

Application Note: Strategies and Protocols for the Efficient Coupling of N-Acetyl-α,β-dehydroleucine (Ac-ΔLeu-OH) in Peptide Synthesis

Abstract

The incorporation of non-proteinogenic amino acids, such as α,β-dehydroamino acids (ΔAAs), into peptide chains is a powerful strategy for developing novel therapeutics, probes, and biomaterials. N-Acetyl-α,β-dehydroleucine (Ac-ΔLeu-OH), with its unique structural and electronic properties, imparts conformational rigidity and enhanced biological stability to peptides. However, its α,β-unsaturated nature presents significant challenges during peptide synthesis, primarily the risk of undesired side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of Ac-ΔLeu-OH. We delve into the causality behind experimental choices, compare various coupling methodologies, and provide detailed, field-proven protocols to ensure high-yield, high-purity synthesis while mitigating common pitfalls.

The Unique Chemistry of Ac-ΔLeu-OH: A Double-Edged Sword

α,β-dehydroamino acids are characterized by a double bond between their α and β carbons. This feature is instrumental in constraining the peptide backbone, which can lead to more defined secondary structures and enhanced receptor binding affinity. However, the very electronic properties that make Ac-ΔLeu-OH a valuable building block also render it a challenging substrate for standard peptide coupling reactions.

Key Challenges in Peptide Coupling:

-

Michael Addition Side Reactions: The core challenge stems from the electron-deficient nature of the α,β-double bond, which is conjugated with the carboxyl group. This turns the β-carbon into an electrophilic site, making it susceptible to nucleophilic attack (a 1,4-conjugate or Michael addition). During coupling, the free N-terminal amine of the growing peptide chain or additives like 1-hydroxybenzotriazole (HOBt) can act as nucleophiles, leading to the formation of unwanted β-adducts.[1] This side reaction is particularly problematic with coupling reagents like HBTU, which is known to mediate the conjugate addition of HOBt to vinylogous amino acids.[1]

-

Steric Hindrance and Reduced Reactivity: The planar geometry of the Cα=Cβ-C'=O system can increase steric bulk around the carboxyl group, potentially slowing down the rate of amide bond formation compared to its saturated counterpart. This necessitates the use of highly efficient coupling reagents to drive the reaction to completion.

-

Preservation of Double Bond Geometry: While Ac-ΔLeu-OH itself is achiral at the α-carbon, the double bond can exist as E or Z isomers. Harsh reaction conditions or certain reagents could potentially lead to isomerization, resulting in diastereomeric peptide mixtures that are difficult to separate. Therefore, mild and efficient coupling conditions are paramount.

Figure 1: Competing reaction pathways during the coupling of Ac-ΔLeu-OH.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is the most critical parameter for successfully incorporating Ac-ΔLeu-OH. The ideal reagent must rapidly activate the carboxylic acid to form a highly reactive intermediate that is consumed in the desired amide bond formation much faster than it participates in side reactions.

Modern peptide synthesis relies on "in situ" activating reagents, which convert the protected amino acid into a reactive species within the reaction vessel.[2] These are broadly categorized into carbodiimides and onium (aminium/uronium and phosphonium) salts.[3]

| Reagent Class | Example(s) | Mechanism of Action | Suitability for Ac-ΔLeu-OH | Causality & Key Considerations |

| Carbodiimides | DIC, EDC | Forms O-acylisourea intermediate. Often used with additives (Oxyma, HOBt) to form a more stable active ester and suppress racemization.[4] | Moderate to Good. | The combination of a carbodiimide like DIC or EDC with an additive that is a poor Michael donor is crucial. OxymaPure® is superior to HOBt in this context as its N-oxide structure is less nucleophilic, minimizing the risk of conjugate addition. The EDC/CuCl system has also been reported for forming dehydroamino acids, suggesting its compatibility.[5][6] |

| Aminium/Uronium Salts (HOBt-based) | HBTU, TBTU | Forms an OBt active ester via a guanidinium intermediate.[2] | Poor to Moderate (Caution Advised). | While highly efficient for standard couplings, the use of HOBt as an intrinsic part of the reagent is a major liability. HOBt can act as a nucleophile, leading to Michael addition side products.[1] These reagents should generally be avoided for α,β-unsaturated systems. |

| Aminium/Uronium Salts (HOAt-based) | HATU, HCTU | Forms a more reactive OAt active ester. The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the coupling reaction.[2] | Excellent. | HATU is one of the most effective reagents for difficult couplings.[4] Its high reactivity promotes rapid formation of the desired amide bond, kinetically outcompeting the slower Michael addition pathway. It is considered a reagent of choice for sterically hindered or challenging couplings.[2] |

| Aminium/Uronium Salts (Oxyma-based) | COMU | Incorporates OxymaPure® within the reagent structure, offering high reactivity comparable to HATU but with improved safety and solubility profiles.[3] | Excellent. | COMU combines the high efficiency of modern onium salts with the inherent safety of Oxyma, avoiding the use of potentially nucleophilic and explosive benzotriazole additives. This makes it an outstanding candidate for clean and efficient coupling of Ac-ΔLeu-OH. |

| Phosphonium Salts | PyBOP, PyAOP | Forms OBt (PyBOP) or OAt (PyAOP) active esters. Does not carry the risk of N-terminal guanidinylation, a potential side reaction with uronium salts.[2] | Good to Excellent. | PyAOP , the HOAt-based phosphonium reagent, is an excellent choice for the same reasons as HATU—its high reactivity minimizes side reactions. PyBOP is less ideal due to its reliance on HOBt. |

Recommendation: For the highest probability of success, HATU or COMU are the recommended coupling reagents due to their superior reactivity and reduced risk of Michael addition side reactions. A carbodiimide-based approach using DIC/OxymaPure® is a robust and cost-effective alternative.

Validated Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy, the most common method in modern peptide labs.[7] The principles can be adapted for solution-phase synthesis.

Protocol 1: High-Efficiency SPPS Coupling using HATU

This protocol is designed to maximize coupling efficiency and minimize side reactions for the incorporation of Ac-ΔLeu-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with free N-terminal amine (1.0 eq)

-

Ac-4,5-dehydro-leu-oh (Ac-ΔLeu-OH) (4.0 eq)

-

HATU (3.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser Test Kit (or other qualitative test for primary amines)

Workflow:

Figure 2: General SPPS workflow for a single coupling cycle.

Step-by-Step Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

-

Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is DMF (3x), DCM (3x), DMF (3x).[7]

-

Preparation of Coupling Solution (Pre-activation):

-

In a separate vessel, dissolve Ac-ΔLeu-OH (4.0 eq) and HATU (3.9 eq) in a minimal volume of anhydrous DMF.

-

Add DIPEA (8.0 eq) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes. The solution may change color. Causality: Pre-activation ensures the rapid formation of the highly reactive OAt-active ester before the solution is added to the resin, maximizing its effective concentration for the desired reaction.[8]

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the pre-activated coupling solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Note: Longer coupling times may be necessary due to potential steric hindrance.

-

-

Post-Coupling Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Self-Validation / In-Process Control:

-

Take a small sample of the resin beads and perform a qualitative test for free primary amines (e.g., Kaiser test).

-

A negative result (e.g., colorless or yellow beads for Kaiser test) indicates the coupling is complete.

-

If the test is positive, a second coupling (recouple) is required. Repeat steps 3-5.

-

Protocol 2: Carbodiimide-Mediated SPPS Coupling using DIC/OxymaPure®

This protocol offers a reliable and cost-effective alternative to onium salts, leveraging the non-nucleophilic character of OxymaPure® to ensure a clean reaction.

Materials:

-

Peptide-resin with free N-terminal amine (1.0 eq)

-

Ac-4,5-dehydro-leu-oh (Ac-ΔLeu-OH) (4.0 eq)

-

OxymaPure® (4.0 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Resin Preparation & Washing: Follow steps 1 and 2 from Protocol 1.

-

Coupling Reaction:

-

To the drained resin, add a solution of Ac-ΔLeu-OH (4.0 eq) and OxymaPure® (4.0 eq) in DMF.

-

Agitate for 1-2 minutes to ensure complete mixing.

-

Add DIC (4.0 eq) to the slurry. Causality: DIC is the activating agent, but the reaction proceeds through the formation of a less reactive, more selective Oxyma-ester intermediate, which minimizes side reactions compared to the highly reactive O-acylisourea intermediate.[2]

-

Agitate the reaction vessel at room temperature for 3-6 hours.

-

-

Post-Coupling Wash & Validation: Follow steps 5 and 6 from Protocol 1.

Purification and Characterization

Peptides containing dehydro-leucine are generally more hydrophobic than their saturated counterparts. This property must be considered during purification.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[9]

-

Stationary Phase: A C18 column is a good starting point for most peptides. For more hydrophobic sequences containing ΔLeu, a C8 or C4 column may provide better resolution.[10]

-

Mobile Phase: A typical mobile phase system consists of Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).

-

Gradient: A shallow gradient (e.g., an increase of 0.5-1.0% Buffer B per minute) is recommended to effectively separate the target peptide from closely eluting impurities, such as deletion sequences or potential Michael adducts.[10]

-

-

Characterization: